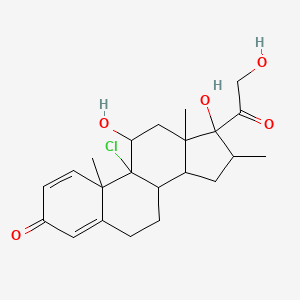

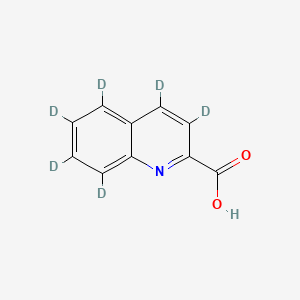

9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beclomethasone, also known as beclomethasone dipropionate, is a synthetic corticosteroid widely used in the treatment of various inflammatory conditions. It is available in multiple forms, including inhalers, creams, pills, and nasal sprays. The inhaled form is primarily used for long-term management of asthma, while the cream is used for dermatitis and psoriasis. The pills are used to treat ulcerative colitis, and the nasal spray is used for allergic rhinitis and nasal polyps .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of beclomethasone dipropionate involves the esterification of beclomethasone with propionic acid. The process typically includes the following steps:

Dissolution: Beclomethasone is dissolved in an organic solvent.

Esterification: Propionic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.

Purification: The resulting beclomethasone dipropionate is purified through crystallization or other purification techniques.

Industrial Production Methods: In industrial settings, the production of beclomethasone dipropionate involves large-scale esterification processes. The compound is dissolved in an organic solvent, filtered, and sterilized. Nitrogen is then filled into the sterile solution, and the solid beclomethasone dipropionate is separated and dried under reduced pressure to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Beclomethasone undergoes various chemical reactions, including:

Oxidation and Reduction: As a corticosteroid, beclomethasone can undergo oxidation and reduction reactions, although these are less common in its therapeutic use.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Major Products:

Beclomethasone-17-monopropionate: The primary active metabolite formed through hydrolysis.

Applications De Recherche Scientifique

Beclomethasone has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of corticosteroid synthesis and degradation.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Extensively used in clinical trials for asthma, dermatitis, psoriasis, ulcerative colitis, and allergic rhinitis

Industry: Utilized in the development of pharmaceutical formulations and delivery systems.

Mécanisme D'action

Beclomethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences, leading to the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines. This results in reduced inflammation and immune response .

Comparaison Avec Des Composés Similaires

- Dexamethasone

- Prednisolone

- Fluticasone

Propriétés

IUPAC Name |

9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMKJKDGKREAPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859868 |

Source

|

| Record name | 9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)

![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)

![rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)

![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)